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Compound of Interest

Compound Name: 4-Methoxycyclohexanamine

Cat. No.: B177878 Get Quote

<Comparative Review of Patents Involving 4-Methoxycyclohexanamine>

A Senior Application Scientist's Guide to Synthesis and Application

Authored for Researchers, Scientists, and Drug Development Professionals, this guide

provides an in-depth comparative analysis of key patents involving 4-
Methoxycyclohexanamine. We will dissect patented synthetic methodologies and explore the

compound's application in modern drug discovery, offering field-proven insights and supporting

experimental data.

Introduction: The Versatile 4-
Methoxycyclohexanamine Scaffold
4-Methoxycyclohexanamine, existing as cis and trans stereoisomers, is a crucial building

block in medicinal chemistry and fine chemical synthesis. Its rigid cyclohexyl core imparts

favorable physicochemical properties to drug candidates, such as improved metabolic stability

and bioavailability, while the amine and methoxy functionalities provide key interaction points

for target binding and synthetic elaboration. This guide will compare patented approaches to its

synthesis and its role as a key intermediate in the development of novel therapeutics.
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Strategies
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The stereochemistry of the 4-Methoxycyclohexanamine ring is often critical for

pharmacological activity. Consequently, numerous patented methods focus on the

stereoselective synthesis of either the cis or trans isomer. Here, we compare several distinct

approaches.

Stereoselective Synthesis of trans-4-
Alkylcyclohexylamines
A significant body of patents focuses on the synthesis of the trans isomer, which is a key

intermediate for the antidiabetic drug Glimepiride.[1] The challenge lies in achieving high

diastereoselectivity and developing scalable, cost-effective processes.

One common strategy involves the reduction of a 4-alkylcyclohexanone oxime. Early methods

often employed hazardous reagents like sodium metal in alcohol, which, while effective, pose

significant risks for industrial-scale production.[1]

A more recent and safer approach, detailed in patent CN109678726A, utilizes a supported

ruthenium catalyst with an alkali metal promoter for the hydrogenation of 4-

methylcyclohexanone.[2] This method is advantageous as the catalyst is reusable, reducing

overall cost. The process achieves a molar yield of over 65% for the trans isomer and allows

for the recycling of the undesired cis isomer, enhancing process efficiency.[2]

Another innovative method is described in patent CZ2005230A3, which involves the

isomerization of a Schiff's base.[3] This process starts with 4-methylcyclohexanone and

benzylamine to form the Schiff's base, which is then treated with a strong base like potassium

tert-butoxide to favor the formation of the thermodynamically more stable trans isomer.

Subsequent acid hydrolysis yields the desired trans-4-methylcyclohexylamine with a high

trans:cis ratio of 99.9:0.1.[3]

Stereoselective Synthesis of cis-4-
Methylcyclohexylamine
While the trans isomer has been extensively explored, the cis isomer also serves as a valuable

intermediate. For instance, it is used in the synthesis of antitubercular agents. Patent

CN109824520B discloses a novel method starting from 4-methyl phenylboronic acid or its

ester.[4] The key steps involve hydrogenation using a rhodium-carbon catalyst, followed by
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recrystallization to isolate the cis-4-methyl cyclohexylboronic acid/ester. Finally, an amine

substitution reaction with sulfamic acid yields the cis-4-methylcyclohexylamine with a purity

exceeding 99.5%.[4] This method is notable for its high purity and the reusability of the catalyst.

[4]

Synthesis of the Precursor: 4-Methoxycyclohexanone
The synthesis of the direct precursor, 4-methoxycyclohexanone, is also a subject of patented

innovation, moving away from hazardous heavy metal oxidants.

Traditional Methods: Older methods often used potassium dichromate and sulfuric acid for

the oxidation of 4-methoxycyclohexanol, resulting in significant heavy metal waste and low

yields (around 50%).[5]

Modern, Greener Approaches: Patent CN105152884A describes a continuous catalytic

oxidation process using hydrogen peroxide as a green oxidant and a molecular sieve-

supported phosphotungstic acid as a catalyst.[5] This method avoids heavy metal pollution

and the dangers of hydrogen peroxide accumulation by using a tubular reactor.[5] Another

patent application (IN 201821048883) details a process using sodium hypochlorite in the

presence of a phase transfer catalyst, achieving yields in the range of 87% to 96%.[6]
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Patent
Starting
Material

Key
Reagents/C
atalyst

Target
Isomer

Yield/Purity
Key
Advantages

CN10967872

6A

4-

Methylcycloh

exanone

Supported

Ruthenium,

Alkali Metal

Promoter

trans
>65% Molar

Yield

Reusable

catalyst,

recycling of

cis isomer.[2]

CZ2005230A

3

4-

Methylcycloh

exanone

Benzylamine,

Potassium

tert-butoxide,

HCl

trans
trans:cis ratio

of 99.9:0.1.[3]

High

stereoselectiv

ity.

CN10982452

0B

4-Methyl

Phenylboroni

c Acid

Rhodium on

Carbon,

Sulfamic Acid

cis
>99.5%

Purity.[4]

High purity of

the cis

isomer,

reusable

catalyst.[4]

CN10515288

4A

4-

Methoxycyclo

hexanol

H₂O₂,

Molecular

Sieve-

Supported

Phosphotung

stic Acid

N/A

High Yield

(not

specified)

Environmenta

lly friendly

(green

oxidant),

continuous

process,

safe.[5]

IN

20182104888

3

4-

Methoxyphen

ol

Pd/C, Sodium

Hypochlorite,

Phase

Transfer

Catalyst

N/A
87-96% Yield.

[6]

High yield,

avoids

hazardous

heavy metals.

[6]
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The 4-methoxycyclohexanamine moiety is a privileged scaffold found in a variety of

pharmacologically active compounds. Its incorporation can significantly influence a molecule's

binding affinity, selectivity, and pharmacokinetic properties.

Role as a Key Intermediate in Kinase Inhibitors
Numerous patents for protein kinase inhibitors utilize 4-methoxycyclohexanamine and its

derivatives as key building blocks. These inhibitors are crucial in oncology for treating diseases

driven by abnormal kinase activity.[7] For example, patents US9314464B2 and US8785632B2

describe compounds targeting kinases like B-Raf and c-Met, respectively, which are implicated

in various cancers.[7][8] The cyclohexylamine core often serves as a central scaffold to which

other pharmacophoric groups are attached. The stereochemistry of the substituents on the

cyclohexane ring is critical for achieving the correct vectoral orientation of these groups to fit

into the kinase's binding pocket.

Application in CNS Disorders and Other Therapeutic
Areas
Beyond oncology, derivatives of 4-cyclohexylamine have been patented for a range of other

therapeutic applications:

Neurodegenerative Diseases: Patent US20210251925A1 describes mitofusin activators for

treating mitochondrial dysfunction-related diseases like Parkinson's and Charcot-Marie-Tooth

disease.[9]

Pain Management: Patents US4366172A and US20050267218A1 disclose 4-amino-

cyclohexanol derivatives with analgesic properties.[10][11]

Antipsychotics: The antipsychotic drug Cariprazine features a cyclohexylamine derivative as

a key structural element. Patent US9718795B2 provides a process for preparing Cariprazine

and its intermediates.[12]

The prevalence of this scaffold across diverse therapeutic areas underscores its importance

and versatility in drug design.
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To provide a practical context, here is a representative experimental protocol for the synthesis

of trans-4-methylcyclohexylamine, adapted from the principles described in patent

CZ2005230A3.[3]

Protocol: Synthesis of trans-4-Methylcyclohexylamine
Hydrochloride
Objective: To synthesize trans-4-methylcyclohexylamine hydrochloride with high

stereoselectivity via isomerization of a Schiff's base.

Materials:

4-Methylcyclohexanone

Benzylamine

Toluene

Tetrahydrofuran (THF), anhydrous

Potassium tert-butoxide

Concentrated Hydrochloric Acid (HCl)

Nitrogen gas supply

Procedure:

Formation of the Schiff's Base:

In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-

methylcyclohexanone (0.1 mol), benzylamine (0.1 mol), and toluene (200 mL).

Reflux the mixture for 10 hours, azeotropically removing the water formed during the

reaction.

After cooling, evaporate the toluene under reduced pressure. Add dry toluene (50 mL) and

re-evaporate twice to ensure the removal of all water.
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Isomerization:

Dissolve the resulting crude Schiff's base in anhydrous THF (500 mL) under a nitrogen

atmosphere.

Add potassium tert-butoxide (15 g) to the solution.

Stir the mixture at 60°C for 14 hours under nitrogen.

Hydrolysis and Salt Formation:

Cool the reaction mixture in an ice bath.

Carefully add concentrated HCl (200 mL) to the cooled mixture.

Reflux the mixture for 5 hours to hydrolyze the imine and form the hydrochloride salt of the

amine.

After cooling, the product, trans-4-methylcyclohexylamine hydrochloride, will precipitate.

Purification:

Collect the precipitate by filtration.

The crude salt can be further purified by recrystallization from a suitable solvent, such as a

mixture of a C1-C5 alcohol and its ester, to achieve high purity.[3]

Self-Validation: The stereochemical purity of the final product should be confirmed by Gas

Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis,

comparing the retention times to authentic standards of the cis and trans isomers.

Visualizing the Workflow
Synthesis of trans-4-Methylcyclohexylamine
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Step 1: Schiff's Base Formation

Step 2: Isomerization

Step 3: Hydrolysis

4-Methylcyclohexanone

Schiff's Base (cis/trans mixture)

+ Toluene, Reflux

Benzylamine

+ Toluene, Reflux

trans-favored Schiff's Base

+ K-tert-butoxide, THF, 60°C

trans-4-Methylcyclohexylamine HCl

+ Conc. HCl, Reflux

Click to download full resolution via product page

Caption: Workflow for the synthesis of trans-4-Methylcyclohexylamine HCl.

Conclusion
The patent landscape for 4-methoxycyclohexanamine and its derivatives reveals a

continuous drive towards more efficient, stereoselective, and environmentally benign synthetic

methods. The versatility of this scaffold in drug discovery is evident from its incorporation into a

wide array of therapeutic agents, particularly kinase inhibitors. For researchers and drug

development professionals, understanding these patented methodologies and applications is

crucial for designing next-generation therapeutics that leverage the advantageous properties of

the 4-methoxycyclohexanamine core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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